molecular formula C30H23N3O4 B303083 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(2-methylphenyl)isophthalamide

5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(2-methylphenyl)isophthalamide

Cat. No. B303083
M. Wt: 489.5 g/mol
InChI Key: XZVLVDPUVGLNQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(2-methylphenyl)isophthalamide, commonly known as MLN4924, is a small molecule inhibitor that targets the NEDD8-activating enzyme (NAE). This enzyme is essential for the activation of the ubiquitin-like protein NEDD8, which plays a critical role in the regulation of protein degradation pathways. MLN4924 has been shown to have potent anti-tumor activity in preclinical models, and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Mechanism of Action

MLN4924 exerts its anti-tumor activity by inhibiting the 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(2-methylphenyl)isophthalamide enzyme, which is essential for the activation of NEDD8. NEDD8 conjugation plays a critical role in the regulation of protein degradation pathways, particularly the ubiquitin-proteasome system. By inhibiting 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(2-methylphenyl)isophthalamide, MLN4924 prevents the activation of NEDD8 and disrupts the function of the ubiquitin-proteasome system, leading to the accumulation of misfolded and damaged proteins and ultimately inducing cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
MLN4924 has been shown to have a number of biochemical and physiological effects in cancer cells. It induces G2/M cell cycle arrest, activates the DNA damage response pathway, and promotes the accumulation of ubiquitinated proteins. It also induces apoptosis through both intrinsic and extrinsic pathways, and has been shown to inhibit angiogenesis in preclinical models.

Advantages and Limitations for Lab Experiments

One of the major advantages of MLN4924 is its potent anti-tumor activity, which has been demonstrated in a variety of preclinical models. It also has the potential to enhance the activity of other anti-cancer agents, making it a promising candidate for combination therapy. However, MLN4924 has some limitations for lab experiments, including its relatively short half-life and the potential for off-target effects.

Future Directions

There are a number of future directions for research on MLN4924. One area of interest is the development of more potent and selective 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(2-methylphenyl)isophthalamide inhibitors, which could improve the therapeutic index of MLN4924 and reduce the potential for off-target effects. Another area of interest is the identification of biomarkers that could predict response to MLN4924, which could help guide patient selection for clinical trials. Additionally, there is interest in exploring the potential of MLN4924 in combination with other anti-cancer agents, particularly immunotherapies. Finally, there is ongoing research to better understand the mechanisms of resistance to MLN4924, which could help guide the development of strategies to overcome resistance and improve clinical outcomes.

Synthesis Methods

The synthesis of MLN4924 involves a multi-step process that begins with the reaction of 2-methylbenzoic acid with phosgene to form 2-methylbenzoyl chloride. This intermediate is then reacted with 5-nitrophthalic anhydride to form the corresponding acid chloride, which is subsequently reacted with 2-methylphenylamine to form the final product, MLN4924.

Scientific Research Applications

MLN4924 has been extensively studied in preclinical models of cancer, and has been shown to have potent anti-tumor activity in a variety of cell lines and animal models. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit tumor growth in xenograft models. MLN4924 has also been shown to enhance the activity of other anti-cancer agents, such as cisplatin and gemcitabine.

properties

Product Name

5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(2-methylphenyl)isophthalamide

Molecular Formula

C30H23N3O4

Molecular Weight

489.5 g/mol

IUPAC Name

5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(2-methylphenyl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C30H23N3O4/c1-18-9-3-7-13-25(18)31-27(34)20-15-21(28(35)32-26-14-8-4-10-19(26)2)17-22(16-20)33-29(36)23-11-5-6-12-24(23)30(33)37/h3-17H,1-2H3,(H,31,34)(H,32,35)

InChI Key

XZVLVDPUVGLNQQ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)N3C(=O)C4=CC=CC=C4C3=O)C(=O)NC5=CC=CC=C5C

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)N3C(=O)C4=CC=CC=C4C3=O)C(=O)NC5=CC=CC=C5C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.